Melperone Hydrochloride-d4
Description
Evolution and Significance of Stable Isotope Labeling Technologies
The concept of using isotopes as tracers has evolved significantly since its inception. The discovery of deuterium (B1214612) in 1931 by Harold Urey and his colleagues marked a pivotal moment. bioscientia.de Initially, the application of isotopes was largely in the realm of mechanistic studies in chemistry. symeres.com However, the development of highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy revolutionized the field. nih.govadesisinc.com
In the early 2000s, techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) emerged, allowing for quantitative proteomic analysis by incorporating labeled amino acids into proteins. nih.govnih.gov This enabled researchers to compare protein levels between different cell populations with great accuracy. nih.gov In pharmaceutical sciences, the use of stable isotopes has become indispensable for drug metabolism and pharmacokinetic (DMPK) studies. symeres.comacs.org As a compound progresses through the development pipeline, a stable isotope-labeled (SIL) version is often synthesized to serve as an internal standard for quantitative bioanalysis in biological fluids. acs.org More recent advancements include the integration of flow chemistry to improve the efficiency and safety of isotope synthesis and the development of novel labeling reagents. adesisinc.com
Fundamental Principles and Advantages of Deuteration in Research Sciences
Deuteration is the specific process of replacing hydrogen (¹H, or protium) atoms in a molecule with their stable isotope, deuterium (²H, or D). unibestpharm.com Although deuterium and protium (B1232500) have nearly identical physical properties and chemical reactivity, the mass of a deuterium atom is approximately double that of a protium atom. bioscientia.desplendidlab.com This significant mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govnih.gov
This difference in bond strength is the basis for the "kinetic isotope effect" (KIE). nih.gov Many drug metabolism processes, often mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. nih.gov Because the C-D bond is more resistant to cleavage, the rate of metabolism at a deuterated site can be significantly slower. splendidlab.comwikipedia.org This fundamental principle offers several potential advantages in drug design and research:
Improved Metabolic Stability: By selectively replacing hydrogen with deuterium at metabolic "soft spots," the rate of drug breakdown can be reduced. unibestpharm.com This can lead to a longer drug half-life in the body, potentially allowing for less frequent dosing. splendidlab.comgabarx.com
Enhanced Bioavailability: For drugs that undergo significant first-pass metabolism (breakdown in the gut or liver before reaching systemic circulation), deuteration can increase the amount of active drug that reaches the bloodstream. researchgate.net
Reduced Formation of Toxic Metabolites: Altering a drug's metabolic pathway through deuteration can sometimes decrease the production of undesirable or toxic metabolites, potentially improving the drug's safety profile. splendidlab.comresearchgate.net
Stabilization of Stereoisomers: In some cases, deuterium substitution at a stereogenic center can slow the rate of interconversion between enantiomers, allowing for the study or use of a single, more active form of a drug. acs.org
Use as an Internal Standard: Deuterated compounds are ideal internal standards for quantitative mass spectrometry assays. Since they are chemically identical to the non-labeled analyte but have a different mass, they can be used to accurately quantify the concentration of the parent drug in biological samples. nih.gov
Contextualization of Melperone (B1203284) Hydrochloride-d4 within Deuterated Pharmaceutical Analogs
Melperone is a neuroleptic (antipsychotic) and antiarrhythmic agent belonging to the butyrophenone (B1668137) class of drugs. cymitquimica.com Melperone Hydrochloride-d4 is its deuterated analog, where four hydrogen atoms on the fluorophenyl ring have been replaced with deuterium. cymitquimica.comlgcstandards.com
As a stable isotope-labeled compound, this compound serves primarily as a research tool. Its most common application is as an internal standard for the quantitative determination of Melperone in biological matrices during pharmacokinetic studies. The use of a deuterated standard is the gold standard in bioanalytical mass spectrometry because it co-elutes chromatographically with the unlabeled drug and experiences similar ionization efficiency, leading to highly accurate and precise quantification.
Furthermore, this compound can be used in metabolic studies to investigate the biotransformation of Melperone. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the specific metabolic pathways affecting the drug. An intermediate used in the synthesis of this compound is 4-Chloro-4'-fluorobutyrophenone-d4. 122.114.159 According to available documentation, the physical and chemical properties of this compound have not been exhaustively investigated. lgcstandards.com
Compound Data
| Compound Name |
| Melperone |
| This compound |
| 4-Chloro-4'-fluorobutyrophenone-d4 |
| Physicochemical Properties of this compound lgcstandards.com | |
| Appearance | Data Not Available |
| Odor | Data Not Available |
| Melting Point/Freezing Point | Data Not Available |
| Solubility | Data Not Available |
| Decomposition Temperature | Data Not Available |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H23ClFNO |
|---|---|
Molecular Weight |
303.83 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H/i4D,5D,6D,7D; |
InChI Key |
MQHYXXIJLKFQGY-OAIJHCBKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)C)[2H])[2H])F)[2H].Cl |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Melperone Hydrochloride D4
Chemical Synthesis Pathways for Melperone (B1203284) Base and Hydrochloride Salt Precursors
The synthesis of the Melperone base is a well-established process that can be conceptualized in two primary stages. The initial step involves a Friedel-Crafts acylation reaction, followed by an alkylation step.
The first key intermediate, 4-chloro-p-fluorobutyrophenone, is synthesized via the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride. erowid.org This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride. The reaction mixture is carefully controlled for temperature and then worked up to isolate the desired ketone.
In the subsequent step, the Melperone base is formed through the alkylation of 4-methylpiperidine (B120128) with the previously synthesized 4-chloro-p-fluorobutyrophenone. erowid.orgwikipedia.org This nucleophilic substitution reaction is often carried out in a suitable solvent like toluene, with the addition of a catalyst such as potassium iodide to facilitate the reaction. erowid.org
To produce the hydrochloride salt, the synthesized Melperone base is dissolved in an appropriate solvent, such as anhydrous acetone. erowid.org Gaseous hydrogen chloride or a solution of hydrochloric acid is then introduced, leading to the precipitation of Melperone hydrochloride, which can be isolated by filtration and purified by recrystallization. erowid.org
| Step | Reactants | Reagents/Catalysts | Product |
| 1 | Fluorobenzene, 4-chlorobutyryl chloride | Anhydrous aluminum chloride | 4-chloro-p-fluorobutyrophenone |
| 2 | 4-chloro-p-fluorobutyrophenone, 4-methylpiperidine | Potassium iodide, Toluene | Melperone Base |
| 3 | Melperone Base | Hydrochloric acid, Acetone | Melperone Hydrochloride |
Deuterium (B1214612) Incorporation Techniques in the Synthesis of Melperone Hydrochloride-d4
The isotopic labeling of Melperone with deuterium to produce this compound is strategically achieved through the use of a deuterated precursor. The IUPAC name, 1-(4-Fluorophenyl-2,3,5,6-d4)-4-(4-methylpiperidin-1-yl)butan-1-one Hydrochloride, indicates that the four deuterium atoms are located on the fluorophenyl ring.
Selective deuteration is crucial to ensure that the isotopic label is at a metabolically stable position, which is essential for its intended use in pharmacokinetic studies. For Melperone-d4, the target molecular site is the aromatic fluorophenyl ring. This selective deuteration minimizes the potential for in vivo hydrogen-deuterium exchange, which could compromise the integrity of the labeled standard.
The most direct and efficient method for the synthesis of Melperone-d4 involves a precursor-based deuteration approach. This strategy focuses on synthesizing a deuterated starting material, in this case, fluorobenzene-d4, which is then carried through the established synthetic pathway for the non-labeled compound.
The synthesis of fluorobenzene-d4 can be achieved through catalytic hydrogen-deuterium exchange on fluorobenzene. Various catalysts, including palladium, platinum, and nickel, have been shown to facilitate the exchange of aromatic protons with deuterium gas. rsc.org More recent methodologies have employed iron-based catalysts for H/D exchange at aromatic hydrocarbons, demonstrating high levels of deuterium incorporation under mild conditions. nih.gov
Once fluorobenzene-d4 is obtained with high isotopic enrichment, it is subjected to the Friedel-Crafts acylation with 4-chlorobutyryl chloride, analogous to the synthesis of the non-deuterated intermediate. This is followed by the alkylation of 4-methylpiperidine to yield the Melperone-d4 base.
While post-synthetic deuteration and hydrogen-deuterium exchange reactions are viable techniques for isotopic labeling in some cases, they are less suitable for a molecule with the complexity of Melperone. Such methods could lead to non-selective deuteration at various positions on the molecule, including the aliphatic chain and the piperidine (B6355638) ring, which would be undesirable for its use as a specific internal standard. Therefore, the precursor-based approach offers superior control over the precise location of the deuterium labels.
Analytical Characterization of Deuterated Melperone Analogs for Isotopic Purity
Mass spectrometry is employed to determine the degree of deuterium incorporation and the isotopic distribution in the final product. By comparing the mass spectrum of this compound with that of its non-deuterated counterpart, the mass shift corresponding to the four deuterium atoms can be observed.
High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose, as it can resolve the isotopic peaks and provide accurate mass measurements. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are used to calculate the percentage of deuterium enrichment.
Below is a representative data table illustrating the expected mass spectrometric data for Melperone and Melperone-d4.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Key Mass Spectral Peaks (m/z) |
| Melperone | C16H22FNO | 263.1685 | 264.1758 [M+H]+ |
| Melperone-d4 | C16H18D4FNO | 267.1936 | 268.2009 [M+H]+ |
Spectroscopic Confirmation of Deuteration Sites
The confirmation of the exact location of deuterium atoms within the this compound molecule is unequivocally established through a combination of sophisticated spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to provide definitive evidence of successful and specific isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H (Proton) NMR spectroscopy is a powerful tool for confirming the sites of deuteration. In a 1H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly reduced in intensity. For instance, in the case of 1-(4-Fluorophenyl-2,3,5,6-d4)-4-(4-methylpiperidin-1-yl)butan-1-one, the aromatic region of the 1H NMR spectrum would show a significant simplification compared to the unlabeled Melperone. The characteristic multiplets for the aromatic protons on the fluorophenyl ring would be absent, confirming the incorporation of four deuterium atoms at the 2, 3, 5, and 6 positions.
Conversely, for 1-(4-Fluorophenyl)-4-(4-methylpiperidine-2,2,6,6-d4)-1-butanone, the signals corresponding to the protons at the 2 and 6 positions of the piperidine ring would be absent in the 1H NMR spectrum.
2H (Deuterium) NMR spectroscopy can also be used to directly observe the deuterium nuclei, providing further confirmation of their presence and chemical environment. Additionally, 13C NMR spectroscopy can show subtle changes in the chemical shifts of the carbon atoms directly bonded to deuterium, as well as changes in the coupling patterns.
Table 1: Expected 1H NMR Spectral Changes for Melperone-d4 Isomers
| Compound | Expected Disappearance of Signals in 1H NMR | Rationale |
| 1-(4-Fluorophenyl-d4)-melperone | Aromatic protons of the fluorophenyl ring | Replacement of H by D at positions 2, 3, 5, and 6 of the fluorophenyl ring. |
| 4-(4-methylpiperidine-d4)-melperone | Protons at positions 2 and 6 of the piperidine ring | Replacement of H by D at the α-positions to the nitrogen in the piperidine ring. |
Mass Spectrometry (MS)
Mass spectrometry provides irrefutable evidence of deuteration by revealing an increase in the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum of this compound will be shifted by +4 mass units compared to the unlabeled compound, corresponding to the incorporation of four deuterium atoms.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, further confirming the elemental composition, including the number of deuterium atoms.
Furthermore, the fragmentation pattern in the mass spectrum can provide information about the location of the deuterium atoms. For 1-(4-Fluorophenyl-2,3,5,6-d4)-4-(4-methylpiperidin-1-yl)butan-1-one, fragment ions containing the fluorophenyl-d4 ring will show a +4 mass shift compared to the corresponding fragments of unlabeled Melperone. For example, the characteristic fragment corresponding to the fluorobenzoyl cation ([C7H4FO]+) at m/z 123 in Melperone would be observed at m/z 127 in its d4-analog. In contrast, for 1-(4-Fluorophenyl)-4-(4-methylpiperidine-2,2,6,6-d4)-1-butanone, fragments containing the piperidine-d4 ring will exhibit the mass shift, while fragments containing the fluorophenyl ring will remain unchanged.
Table 2: Expected Mass Spectrometry Data for Melperone-d4 Isomers
| Compound | Expected Molecular Ion (M+) | Key Fragment Ion (m/z) | Rationale for Fragmentation |
| Melperone (unlabeled) | 263.17 | 123 | Cleavage yielding the fluorobenzoyl cation. |
| 1-(4-Fluorophenyl-d4)-melperone | 267.19 | 127 | The +4 mass shift is localized on the fluorobenzoyl fragment. |
| 4-(4-methylpiperidine-d4)-melperone | 267.19 | 123 | The fluorobenzoyl fragment does not contain the deuterated piperidine ring. |
Advanced Analytical Applications of Melperone Hydrochloride D4 in Bioanalytical Chemistry
Development of Quantitative Bioanalytical Methods
The development of sensitive and selective bioanalytical methods is essential for the accurate measurement of drug concentrations in biological matrices. iajps.com For melperone (B1203284), both liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have been utilized, with the choice of method often depending on the specific requirements of the study and the nature of the biological matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Melperone Quantification
LC-MS/MS has emerged as the preferred technique for the quantification of melperone in biological samples due to its high sensitivity, selectivity, and throughput. researchgate.net The development of a robust LC-MS/MS method involves the careful optimization of several key parameters, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). globalresearchonline.net The choice of extraction method depends on the physicochemical properties of melperone and the nature of the biological matrix (e.g., plasma, urine, or tissue homogenates).
Chromatographic separation is typically achieved using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov The gradient is optimized to achieve a sharp peak shape for melperone and to separate it from any potential interfering compounds.
For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed. This involves selecting a specific precursor ion for melperone and its deuterated internal standard, Melperone Hydrochloride-d4, and then monitoring for specific product ions after fragmentation in the collision cell. This highly selective detection method minimizes the impact of co-eluting matrix components.
A representative example of LC-MS/MS parameters for melperone quantification is presented in the interactive table below.
| Parameter | Condition |
| Chromatography | |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Melperone: [Precursor Ion] -> [Product Ion 1], [Product Ion 2] |
| Melperone-d4: [Precursor Ion+4] -> [Product Ion 1], [Product Ion 2] | |
| Collision Energy | Optimized for each transition |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices
While LC-MS/MS is more prevalent, GC-MS can also be a valuable tool for the analysis of melperone, particularly in complex matrices where its volatility and thermal stability allow for effective separation and detection. GC-MS often requires a derivatization step to improve the chromatographic properties of melperone, making it more volatile and less prone to degradation at the high temperatures used in the GC inlet and column.
Stable isotopically labeled molecules, such as deuterated derivatives, are considered the ideal internal standards in GC-MS as they exhibit similar physical and chemical properties to the target analyte, leading to comparable extraction recovery and fragmentation patterns upon electron ionization. researchgate.net
Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
The use of a stable isotope-labeled internal standard, such as this compound, is central to the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique is considered the gold standard for quantitative analysis as it provides the highest level of accuracy and precision. scispace.com
Principles of Internal Standardization for Method Accuracy and Precision
An internal standard is a compound that is added in a known quantity to the unknown sample before any sample processing steps. lcms.cz The ideal internal standard has physicochemical properties that are very similar to the analyte of interest. This compound is an excellent internal standard for melperone because it is chemically identical, with the only difference being the presence of four deuterium (B1214612) atoms. This subtle mass difference allows it to be distinguished by the mass spectrometer.
Because the internal standard is added at the beginning of the analytical process, it experiences the same potential for loss during sample extraction, handling, and injection as the analyte. Any variability in these steps will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively canceled out, leading to a more accurate and precise measurement of the analyte's concentration. The use of deuterated analogues as internal standards helps to resolve issues of quantitative accuracy in complex matrices. lcms.cz
Optimization of Calibration Curves and Data Normalization Strategies
In IDMS, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. These standards are prepared in the same biological matrix as the samples to be analyzed. The use of this compound ensures that the calibration curve is linear over a wide concentration range and that the response is consistent across different batches of analysis.
Data normalization is inherently achieved by using the peak area ratio. This approach corrects for variations in instrument response and matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer's source.
Validation Protocols for Analytical Methods Employing this compound
A bioanalytical method must be rigorously validated to ensure that it is reliable for its intended purpose. ijpsr.com Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established detailed guidelines for bioanalytical method validation. nih.govnih.gov A full validation of a method for melperone quantification using this compound as an internal standard would include the assessment of the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy: The closeness of the measured concentration to the true concentration.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. This is typically assessed at both the intra-day and inter-day levels.
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The effect of the biological matrix on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
The following interactive table provides a representative summary of acceptance criteria for a validated bioanalytical method for melperone.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Linearity | The correlation coefficient (r²) should be ≥ 0.99. |
| LLOQ | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. |
| Recovery | Should be consistent, precise, and reproducible. |
| Matrix Effect | The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration. |
Specificity, Selectivity, and Matrix Effect Assessments
In bioanalytical method development, specificity refers to the ability of the method to unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and co-administered drugs. Selectivity, a closely related term, is the ability to discriminate the analyte from endogenous and exogenous components in the biological matrix. The use of this compound is instrumental in ensuring both.
A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," which is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological sample. researchgate.neteijppr.com This can lead to inaccurate and imprecise results. eijppr.com Deuterated internal standards like this compound are the preferred choice to compensate for these effects. scispace.comlcms.cz Since the deuterated standard has nearly identical physicochemical properties to the non-labeled melperone, it co-elutes and experiences similar matrix effects. scispace.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized.
In a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of melperone and tiapride (B1210277) in human serum and dialysate, the matrix effect was thoroughly assessed. researchgate.net The study demonstrated acceptable matrix effects, ensuring the reliability of the measurements. researchgate.net While this particular study utilized a different internal standard, the principles of using a co-eluting standard to correct for matrix-induced variations are the same. The ideal internal standard, Melperone-d4, would be expected to provide even more accurate correction due to its closer structural and chromatographic similarity to melperone.
Below is a representative data table illustrating how matrix effects are typically evaluated. The data is hypothetical but based on the performance of validated methods for similar compounds.
| Analyte | Matrix | Mean Peak Area (Spiked Post-Extraction) | Mean Peak Area (Neat Solution) | Matrix Effect (%) |
| Melperone | Serum | 85,670 | 92,120 | 93.0 |
| Melperone | Dialysate | 89,340 | 91,550 | 97.6 |
This table is for illustrative purposes and does not represent actual experimental data.
Limits of Detection (LOD) and Quantification (LOQ) Determinations
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are critical for determining the sensitivity of a bioanalytical method.
In a UHPLC-MS/MS method for melperone, the method demonstrated excellent linearity over a range of 0.3–1250 ng/mL for both serum and dialysate matrices. researchgate.net The lower limit of quantification (LLOQ) is a key parameter in regulated bioanalysis and is the lowest point on the calibration curve. The use of a sensitive and specific technique like LC-MS/MS allows for low LLOQs, which is crucial for pharmacokinetic studies where drug concentrations can be very low.
A representative table of LOD and LOQ values for a melperone assay is presented below, based on reported performance data for similar assays.
| Parameter | Serum | Dialysate |
| LOD | 0.1 ng/mL | 0.1 ng/mL |
| LOQ | 0.3 ng/mL | 0.3 ng/mL |
This table is for illustrative purposes and is based on achievable limits for modern LC-MS/MS instrumentation.
Evaluation of Method Robustness and Reproducibility
A robust bioanalytical method is one that is unaffected by small, deliberate variations in method parameters, while reproducibility refers to the ability of the method to produce consistent results over time and in different laboratories. The use of an internal standard like this compound contributes significantly to both. By compensating for minor variations in sample preparation, injection volume, and instrument response, the deuterated internal standard ensures that the calculated analyte concentration remains accurate and precise.
The validation of the UHPLC-MS/MS method for melperone and tiapride included assessments of accuracy and precision, which are key indicators of reproducibility. The method achieved high accuracy, with a relative error within ± 12%, and high precision, with a relative standard deviation (RSD) of ≤ 10.3% in both serum and dialysate. researchgate.net These results demonstrate the reliability of the method for clinical applications.
The following table summarizes typical precision and accuracy data from a validated melperone assay.
| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Serum | 1.0 | 5.2 | 7.8 | 103.5 |
| Serum | 50 | 3.1 | 5.4 | 98.7 |
| Serum | 1000 | 2.5 | 4.1 | 101.2 |
| Dialysate | 1.0 | 6.1 | 8.3 | 105.1 |
| Dialysate | 50 | 3.5 | 6.0 | 99.4 |
| Dialysate | 1000 | 2.8 | 4.9 | 100.8 |
This table is representative of typical validation results for such an assay.
Integration of this compound into High-Throughput Quantitative Platforms
High-throughput screening (HTS) is a drug discovery process that involves the rapid assessment of a large number of compounds to identify those with a desired biological activity. nih.gov In the context of bioanalysis, high-throughput platforms are essential for analyzing a large number of samples from clinical trials or therapeutic drug monitoring programs. These platforms often employ automated sample preparation and rapid LC-MS/MS analysis.
The use of this compound is highly compatible with high-throughput workflows. The addition of the internal standard early in the sample preparation process helps to mitigate variability introduced by automated liquid handling systems. Furthermore, the high selectivity of MS/MS detection allows for very short chromatographic run times, often less than five minutes per sample, without compromising data quality. waters.com This enables the rapid analysis of thousands of samples in a single day.
The development of multi-analyte methods, where several antipsychotics are quantified simultaneously, further enhances throughput. waters.comnih.gov In such methods, a suite of deuterated internal standards, including Melperone-d4, would be used to ensure the accurate quantification of each respective analyte. The robustness and reliability conferred by the use of stable isotope-labeled internal standards are critical for the successful implementation of high-throughput bioanalytical platforms.
Pharmacological Research Applications of Melperone and Its Deuterated Analog
Receptor Binding Kinetics and Pharmacodynamic Characterization In Vitro
Melperone's therapeutic and side-effect profile is largely dictated by its interaction with a variety of neurotransmitter receptors. neiglobal.com In vitro binding assays using radioligands and cloned human or animal receptors are fundamental in determining the affinity of melperone (B1203284) for these targets. researchgate.net The binding affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a stronger binding to the receptor. scielo.br
Melperone acts as an antagonist at dopamine (B1211576) D2 receptors, a key mechanism for its antipsychotic effects. patsnap.comdrugbank.com However, it displays a relatively weak affinity for D2 receptors compared to typical antipsychotics, which may contribute to its lower incidence of extrapyramidal symptoms. nih.govdrugbank.com Research indicates a Kd value of 180 nM for the D2 receptor. medchemexpress.com
Studies on the dopamine D4 receptor reveal that melperone has a comparatively low affinity, with a Ki value reported to be greater than 100 nM in cloned rat D4 receptors. nih.gov Despite this, the ratio of D4 to D2 receptor occupancy has been noted to be similar to that of clozapine, an archetypal atypical antipsychotic. drugbank.com Some research has shown that melperone exhibits a slight selectivity for the D4 receptor over the D2 receptor, with a reported selectivity factor of 1.3. nih.gov This characteristic is thought to be a potential contributor to the atypical profile of certain antipsychotic drugs. nih.gov
A significant aspect of melperone's pharmacology is its potent antagonism of the serotonin (B10506) 5-HT2A receptor. patsnap.comdrugbank.com This action is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a reduced risk of extrapyramidal side effects. nih.gov In vitro studies have determined that melperone binds to the 5-HT2A receptor with a Kd of 102 nM, indicating a higher affinity for this receptor compared to the dopamine D2 receptor. medchemexpress.com
Further in vitro profiling reveals that melperone interacts with other crucial neurotransmitter systems, albeit with lower affinity. It exhibits weak binding to histamine (B1213489) H1 receptors, with a reported Kd value of 580 nM. medchemexpress.com Antagonism at H1 receptors is commonly associated with the sedative effects of many psychotropic medications. patsnap.comnih.gov
Melperone's affinity for muscarinic acetylcholine (B1216132) receptors is notably low, with a Kd value greater than 10,000 nM. medchemexpress.com This weak interaction suggests a minimal potential for anticholinergic side effects, such as dry mouth, blurred vision, and constipation, which are often observed with antipsychotics that have a higher affinity for these receptors. nih.gov
| Receptor | Binding Affinity (Kd/Ki in nM) | Reference |
|---|---|---|
| Dopamine D2 | 180 | medchemexpress.com |
| Dopamine D4 | >100 | nih.gov |
| Serotonin 5-HT2A | 102 | medchemexpress.com |
| Alpha-1 Adrenergic | 180 | medchemexpress.com |
| Alpha-2 Adrenergic | 150 | medchemexpress.com |
| Histamine H1 | 580 | medchemexpress.com |
| Muscarinic | >10000 | medchemexpress.com |
Enzyme Inhibition Profiling and Drug-Enzyme Interaction Studies
Research has identified melperone as a clinically relevant inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme. medchemexpress.comnih.gov This is significant because CYP2D6 is involved in the metabolism of numerous drugs, including many antidepressants, beta-blockers, and other antipsychotics. nih.gov Inhibition of this enzyme by melperone can lead to increased plasma concentrations of co-administered drugs that are CYP2D6 substrates, potentially causing adverse effects or toxicity.
Studies have demonstrated this inhibitory effect in vivo. For instance, co-administration of melperone with venlafaxine (B1195380), a substrate of CYP2D6, resulted in significantly higher serum concentrations of venlafaxine and lower concentrations of its O-desmethylvenlafaxine metabolite. nih.gov Another study confirmed that melperone has a clinically relevant inhibitory potential on CYP2D6 based on a therapeutic drug monitoring survey. nih.gov
| Enzyme | Effect | Evidence |
|---|---|---|
| Cytochrome P450 2D6 (CYP2D6) | Inhibitor | Demonstrated to inhibit the metabolism of CYP2D6 substrates like venlafaxine, leading to increased plasma concentrations of the substrate. nih.govnih.gov |
Implications for In Vitro Drug-Drug Interaction Research
The investigation of potential drug-drug interactions (DDIs) is a critical component of pharmaceutical research, aimed at preventing adverse reactions or therapeutic failures when multiple medications are co-administered. In vitro models are fundamental in this assessment, providing initial data on how a new chemical entity might affect the activity of drug-metabolizing enzymes and transporters. Melperone's interaction with the Cytochrome P450 (CYP) enzyme system, particularly CYP2D6, has been a subject of such research.
Studies have demonstrated that melperone acts as a clinically relevant inhibitor of CYP2D6. This enzyme is responsible for the metabolism of a significant number of commonly prescribed drugs. Research analyzing the O-demethylation of venlafaxine, a process almost exclusively catalyzed by CYP2D6, found that co-administration of melperone led to a significant increase in venlafaxine serum concentrations. In a retrospective analysis of patients treated with both venlafaxine and melperone, dose-corrected venlafaxine levels were significantly higher compared to patients not receiving melperone. This inhibitory effect was further confirmed in a study where melperone decreased the metabolic ratio of O-desmethylvenlafaxine to venlafaxine, indicating a reduction in CYP2D6 activity.
To further substantiate this, melperone's effect on the dextromethorphan (B48470) O-demethylation, another standard probe for CYP2D6 activity, was assessed. The administration of melperone resulted in an elevated ratio of dextromethorphan to its metabolite, dextrorphan, corroborating its role as a CYP2D6 inhibitor.
In this context, Melperone Hydrochloride-d4 serves as an essential tool. As a stable isotope-labeled analog, it is used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Its use allows for the precise and accurate measurement of melperone concentrations in complex biological matrices during in vitro metabolism and DDI studies, ensuring the reliability of the kinetic data obtained.
Beyond CYP enzymes, drug transporters like P-glycoprotein (P-gp) are another major source of DDIs, affecting drug absorption and distribution, including transport across the blood-brain barrier. While specific in vitro studies detailing melperone's interaction with P-gp are not as extensively documented as its effects on CYP2D6, the potential for interactions via this transporter remains an important area for investigation for many psychotropic drugs.
| Study Parameter | Substrate/Probe | Finding | Implication |
|---|---|---|---|
| Venlafaxine Metabolism | Venlafaxine | Significantly higher dose-corrected venlafaxine serum concentrations in patients with melperone co-medication. | Melperone inhibits the CYP2D6-mediated metabolism of venlafaxine. |
| Venlafaxine Metabolic Ratio | Venlafaxine / O-desmethylvenlafaxine | Significant decrease in the median metabolic ratio of ODVEN/VEN in the melperone group compared to the control group. | Confirms clinically relevant inhibition of CYP2D6 by melperone. |
| Dextromethorphan Test | Dextromethorphan | Administration of melperone elevated the ratio of dextromethorphan to dextrorphan. | Corroborates the hypothesis that melperone is an inhibitor of CYP2D6. |
Neurochemical Release and Modulation Studies in Preclinical Models
Preclinical studies, often utilizing rodent models, are invaluable for elucidating the pharmacological effects of antipsychotic drugs on neurotransmitter systems. These investigations provide insight into the mechanisms underlying both therapeutic efficacy and potential side effects.
Atypical antipsychotics are often distinguished from typical agents by their differential effects on dopamine (DA) pathways. It is hypothesized that a preferential increase in DA release in the medial prefrontal cortex (mPFC) relative to the nucleus accumbens (NAC) may contribute to the improved side effect profile and efficacy against negative symptoms seen with atypical drugs.
Using in vivo microdialysis in rats, studies have shown that melperone administration increases extracellular DA levels in both the mPFC and the NAC. However, the magnitude of this effect differs between the two regions. At a dose of 10 mg/kg, melperone produced a smaller increase in DA release in the nucleus accumbens when compared to the increase observed in the medial prefrontal cortex. This preferential elevation of cortical dopamine is a characteristic shared with other atypical antipsychotics like quetiapine (B1663577) and iloperidone. This effect is believed to be mediated, in part, through a 5-HT(1A)-related mechanism, as the melperone-induced DA release in the mPFC was partially attenuated by the 5-HT(1A) antagonist WAY100635.
| Brain Region | Effect of Melperone (10 mg/kg) | Comparison |
|---|---|---|
| Medial Prefrontal Cortex (mPFC) | Significant increase in dopamine release. | Increase in mPFC is greater than the increase in NAC. |
| Nucleus Accumbens (NAC) | Smaller, yet significant, increase in dopamine release. |
Cognitive deficits are a core feature of schizophrenia, and modulation of acetylcholine (ACh) release in cortical regions is considered a key mechanism for cognitive enhancement. Atypical antipsychotics are often noted for their ability to increase cortical ACh efflux, an effect not typically seen with older, conventional antipsychotics.
Research has demonstrated that melperone increases the release of acetylcholine in the rat medial prefrontal cortex (mPFC). In contrast, it did not produce a similar increase in ACh release within the nucleus accumbens. This region-specific modulation of cholinergic activity further aligns melperone's neurochemical profile with that of other atypical antipsychotics. Interestingly, while the dopamine-releasing effects of melperone appear to involve 5-HT(1A) receptors, the increase in acetylcholine was not attenuated by a 5-HT(1A) antagonist, suggesting a different underlying mechanism for its cholinergic effects compared to some other atypical agents. Other research on antipsychotics has suggested a direct action on the ACh release mechanism itself, which could be an area for further investigation with melperone.
Cellular and Molecular Pharmacology Studies with Deuterated Melperone
At the cellular and molecular level, understanding how a drug interacts with its targets provides the foundation for its pharmacological profile. Melperone is known to be a multi-receptor antagonist, with binding affinity for dopamine D2, serotonin 5-HT2A, and adrenergic receptors. It has a relatively weak affinity for D2 receptors, which may contribute to its atypical profile and lower risk of extrapyramidal symptoms.
In this area of research, deuterated compounds like this compound play a crucial, though indirect, role. The primary application of stable isotope-labeled standards is in quantitative analysis. In cellular and molecular pharmacology, this is critical for:
Receptor Binding Assays: Accurately quantifying the concentration of the non-labeled drug (melperone) to determine binding constants (Ki or Kd values) with high precision.
Metabolic Stability Studies: Using cell-based systems (e.g., hepatocytes, microsomes) to study the rate and pathways of melperone metabolism. Melperone-d4 allows for precise quantification of the parent compound as it is consumed over time.
Cellular Uptake and Efflux Studies: Investigating the transport of melperone across cell membranes, where Melperone-d4 would be used as an internal standard to accurately measure intracellular and extracellular drug concentrations.
The substitution of hydrogen atoms with deuterium (B1214612) increases the molecular weight of the compound, allowing it to be distinguished from the unlabeled parent drug by mass spectrometry. This isotopic difference does not typically alter the compound's biological activity or receptor binding characteristics, making it an ideal internal standard. While specific published studies detailing the use of Melperone-d4 to uncover novel signaling pathways or receptor interactions were not identified in the search, its role is foundational for ensuring the quantitative accuracy of such experiments.
Metabolic Pathway Elucidation Utilizing Melperone Hydrochloride D4
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro metabolic studies are fundamental to predicting a drug's in vivo behavior. These assays, conducted early in the drug discovery process, help to estimate the rate of metabolism and to identify the chemical structures of the resulting metabolites. The use of Melperone (B1203284) Hydrochloride-d4 in these systems offers significant advantages in terms of analytical sensitivity and accuracy.
Application in Hepatic Microsome and Isolated Hepatocyte Incubation Systems
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Incubating Melperone Hydrochloride-d4 with hepatic microsomes from various species, including humans, allows for the determination of its intrinsic clearance. The presence of the deuterium (B1214612) label facilitates the differentiation of the drug and its metabolites from endogenous components in the microsomal matrix, which is particularly beneficial when using high-resolution mass spectrometry.
Isolated hepatocytes provide a more complete model of hepatic metabolism as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors. In this system, this compound can be used to assess both metabolic stability and the formation of subsequent generations of metabolites. The deuterated label acts as a tracer, enabling the comprehensive profiling of all drug-related material within the hepatocyte system.
| In Vitro System | Primary Application with this compound | Key Enzymes Present |
| Hepatic Microsomes | Determination of intrinsic clearance and initial metabolic pathways. | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs) |
| Isolated Hepatocytes | Comprehensive metabolic profiling, including Phase I and Phase II metabolism. | CYPs, FMOs, UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), etc. |
Identification and Structural Elucidation of Phase I and Phase II Metabolites
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For melperone, which is a butyrophenone (B1668137), likely Phase I metabolic pathways include N-dealkylation, hydroxylation of the aromatic ring, and reduction of the ketone group. The use of this compound is instrumental in identifying these metabolites. In mass spectrometric analysis, the deuterated metabolites will exhibit a characteristic mass shift of +4 atomic mass units compared to their non-deuterated counterparts, making them readily identifiable.
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common Phase II reactions include glucuronidation and sulfation. By analyzing samples from in vitro incubations with this compound, researchers can pinpoint which metabolites undergo these conjugation reactions.
Preclinical Metabolic Fate and Disposition Investigations Using Deuterated Tracers
Following in vitro characterization, preclinical studies in animal models are conducted to understand the drug's disposition in a whole organism. This compound serves as a powerful tracer in these in vivo experiments.
Tracer Studies in Animal Models for Metabolic Profiling
By administering a single dose of this compound to animal models such as rats or dogs, researchers can track the absorption, distribution, and metabolism of the drug over time. Blood, plasma, and tissue samples can be collected at various time points and analyzed by liquid chromatography-mass spectrometry (LC-MS). The unique mass signature of the deuterated compound and its metabolites allows for their quantification and differentiation from endogenous molecules. This provides a detailed picture of the pharmacokinetic profile of melperone and its metabolites.
| Animal Model | Typical Application in Metabolic Studies |
| Rat | Initial pharmacokinetic screening and metabolite profiling. |
| Dog | Often used as a non-rodent species to assess metabolism before human studies. |
| Mouse | Used in studies to investigate the effects of metabolites on monoamine metabolism. nih.gov |
Excretion Pathway Analysis of Melperone and its Metabolites
To understand how melperone and its metabolites are eliminated from the body, excretion balance studies are performed. In these studies, animal models are administered this compound, and their urine and feces are collected over a period of time. The total radioactivity or mass of the deuterated material in the excreta is measured to determine the primary routes and rate of excretion. Analysis of the urine and feces can also identify the major metabolites that are being eliminated. It is known that only about 7% of a melperone dose is excreted unchanged in the urine. google.comgoogle.com
Enzyme-Specific Metabolic Clearance Pathways and Rate Determinations
The characterization of enzyme-specific metabolic pathways is a critical step in understanding the pharmacokinetic profile of a therapeutic agent. For melperone, this involves identifying the specific enzymes responsible for its biotransformation and quantifying the rate at which this metabolism occurs. In such studies, this compound, a stable isotope-labeled analog of the parent compound, serves as an indispensable analytical tool. Its primary role is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays, allowing for the precise and accurate quantification of unlabeled melperone and its metabolites in complex biological matrices.
Research into the metabolic pathways of melperone has predominantly identified the Cytochrome P450 (CYP) superfamily of enzymes as the main catalysts for its clearance. mdpi.com Specifically, a significant body of evidence points to the CYP2D6 isoenzyme as playing a primary role. nih.govresearchgate.net Studies have demonstrated that melperone is not only a substrate for CYP2D6 but also a clinically relevant inhibitor of this enzyme. nih.govresearchgate.net
The inhibitory effect of melperone on CYP2D6 has been characterized through clinical and in vivo studies using known CYP2D6 substrates as probes. For instance, when melperone is co-administered with venlafaxine (B1195380), a drug almost exclusively metabolized by CYP2D6, a significant increase in venlafaxine serum concentrations is observed, accompanied by a decrease in its O-desmethylated metabolite. nih.gov Similar inhibitory effects were confirmed using dextromethorphan (B48470), another sensitive probe for CYP2D6 activity. nih.gov These findings are crucial for predicting potential drug-drug interactions.
The determination of metabolic clearance rates is typically performed using in vitro systems, such as human liver microsomes (HLM) or recombinant human CYP enzymes. nih.govnih.gov These systems allow for the calculation of key enzyme kinetic parameters that describe the efficiency of the metabolic process. While specific kinetic values for melperone are not widely published, the methodology for their determination is well-established. researchgate.net The process involves incubating the drug at various concentrations with the enzyme source and measuring the rate of substrate depletion or metabolite formation over time.
The key parameters derived from these experiments are the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (Vₘₐₓ). These two values are used to calculate the intrinsic clearance (CLᵢₙₜ), a measure of the enzyme's metabolic capability for the drug.
Table 1: Summary of Research Findings on Melperone's Interaction with CYP2D6
| Study Type | CYP2D6 Probe Substrate | Observed Effect | Conclusion |
| Retrospective TDM Study | Venlafaxine | Significantly higher venlafaxine and lower O-desmethylvenlafaxine serum concentrations in patients taking melperone. nih.govnih.gov | Melperone is an inhibitor of CYP2D6. nih.govnih.gov |
| In Vivo Patient Study | Dextromethorphan | Elevated ratio of dextromethorphan to its metabolite, dextrorphan, after melperone administration. nih.gov | Corroborates the hypothesis that melperone inhibits CYP2D6. nih.gov |
Table 2: Key Parameters in Enzyme Kinetic Analysis for Metabolic Clearance
| Parameter | Description | Significance for Metabolic Clearance |
| Kₘ (Michaelis-Menten Constant) | The substrate concentration at which the enzyme reaction rate is half of Vₘₐₓ. | Indicates the affinity of the enzyme for the substrate. A lower Kₘ suggests a higher affinity. |
| Vₘₐₓ (Maximum Reaction Velocity) | The maximum rate at which the enzyme can catalyze the reaction when saturated with the substrate. | Represents the maximum metabolic capacity of the enzyme system under the tested conditions. |
| CLᵢₙₜ (Intrinsic Clearance) | The ratio of Vₘₐₓ to Kₘ (Vₘₐₓ/Kₘ). | Represents the inherent ability of an enzyme to metabolize a drug. It is a fundamental parameter used to predict in vivo hepatic clearance. nih.gov |
Future Directions and Emerging Research Avenues for Deuterated Melperone Analogs
Development of Novel Deuterated Melperone (B1203284) Probes for Advanced Imaging Techniques
The development of novel imaging probes is crucial for elucidating the in-vivo neuropharmacology of antipsychotic drugs. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of neuroreceptor distribution and occupancy in the living brain. nih.gov
Future research could focus on the synthesis of radiolabeled versions of Melperone-d4, such as [¹¹C]Melperone-d4 or [¹⁸F]Melperone-d4, to create novel PET radioligands. The primary advantage of a deuterated PET ligand is its potential for increased metabolic stability. By slowing the rate of metabolism, a deuterated radiotracer may exhibit improved pharmacokinetic properties, such as a longer half-life in the brain and reduced formation of radiometabolites that could interfere with imaging signals. This could lead to a clearer and more accurate quantification of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor binding, the primary targets of melperone. nih.gov
Preclinical PET imaging studies in animal models would be the first step to validate these novel deuterated probes. nih.gov Such studies would aim to characterize the brain uptake, regional distribution, and target-specific binding of the radioligand. A successful deuterated melperone PET probe would be a valuable tool for future clinical research, enabling more precise investigations into the relationship between receptor occupancy and clinical response or side effects in patients with schizophrenia. nih.gov
Table 1: Hypothetical Comparison of a Standard and a Deuterated Melperone PET Radioligand This table is for illustrative purposes to show potential research outcomes.
| Parameter | [¹¹C]Melperone (Standard) | [¹¹C]Melperone-d4 (Deuterated) | Potential Advantage of Deuteration |
|---|---|---|---|
| Brain Uptake (Standardized Uptake Value) | 3.5 | 4.2 | Higher signal due to reduced peripheral metabolism |
| Effective Half-Life in Brain (minutes) | 25 | 40 | Longer imaging window, improved statistics |
| Metabolite Interference in Brain Signal (%) | 30% at 60 min | 15% at 60 min | Cleaner signal, more accurate quantification |
| Binding Potential (BPND) in Striatum | 2.8 | 3.1 | More precise measure of receptor density |
Integration of Deuterated Melperone into Systems Pharmacology and Pharmacometabolomics Research
Systems pharmacology utilizes computational and experimental methods to understand the complex interactions of a drug within a biological system. nih.gov Pharmacometabolomics, a related field, studies how an individual's metabolic profile (metabotype) influences their response to a drug. nih.govnih.gov Melperone Hydrochloride-d4 can serve as a valuable tool in both disciplines.
In systems pharmacology, deuterated analogs can be used to trace the metabolic fate of melperone with high precision. By using Melperone-d4 as a tracer in preclinical models, researchers can accurately quantify the formation of various metabolites and delineate the primary metabolic pathways. This information is crucial for developing robust physiologically based pharmacokinetic (PBPK) models that can predict melperone's distribution and clearance in different patient populations. dntb.gov.ua
In the realm of pharmacometabolomics, stable isotope-resolved metabolomics (SIRM) using Melperone-d4 could uncover novel biomarkers related to drug response and toxicity. nih.govnih.govdntb.gov.ua By administering Melperone-d4 to preclinical models or in carefully designed clinical studies, researchers can trace the metabolic perturbations caused by the drug. This could lead to the identification of specific metabolic signatures that predict whether a patient is likely to respond well to melperone treatment or experience adverse effects. mdpi.com
Application in Mechanistic Studies of Deuterium (B1214612) Isotope Effects on Biological Systems
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govresearchgate.net This effect is particularly relevant for drug metabolism, where the cleavage of a carbon-hydrogen bond is often the rate-limiting step. Future mechanistic studies could leverage this compound to investigate the precise impact of deuteration on its biotransformation.
In vitro studies using human liver microsomes or specific cytochrome P450 (CYP) enzymes could directly compare the metabolic rates of melperone and Melperone-d4. Such experiments would provide quantitative data on the magnitude of the KIE for different metabolic pathways. This information would not only enhance our understanding of melperone's metabolism but also provide valuable insights into the catalytic mechanisms of the involved enzymes. nih.gov
Table 2: Illustrative Data from a Hypothetical In Vitro Metabolic Stability Study This table is for illustrative purposes to show potential research outcomes.
| Compound | CYP Enzyme | Intrinsic Clearance (μL/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Melperone | CYP2D6 | 150 | - |
| Melperone-d4 | CYP2D6 | 75 | 2.0 |
| Melperone | CYP3A4 | 80 | - |
| Melperone-d4 | CYP3A4 | 70 | 1.14 |
Computational Chemistry and Molecular Modeling in Deuterated Drug Research
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions. nih.gov These in silico methods can be applied to this compound to predict the effects of deuteration on its physicochemical properties and its binding to target receptors.
Molecular dynamics simulations can be employed to model the binding of both melperone and Melperone-d4 to the dopamine D2 and serotonin 5-HT2A receptors. nih.gov These simulations can provide insights into how deuteration might alter the strength and dynamics of the drug-receptor interaction. While significant changes are not always expected, subtle alterations in vibrational modes of the ligand could potentially influence binding kinetics.
Furthermore, quantum mechanical calculations can be used to predict the impact of deuteration on the electronic structure and reactivity of the melperone molecule. This can help in rationalizing the observed kinetic isotope effects on its metabolism and in predicting sites of metabolism that are most likely to be affected by deuterium substitution. scispace.com
Potential for this compound in Quantitative Biomarker Discovery and Validation
The discovery and validation of biomarkers are critical for advancing personalized medicine, particularly in complex disorders like schizophrenia where treatment response is variable. frontiersin.org this compound has significant potential as an internal standard in the development and validation of quantitative bioanalytical assays for melperone. mdpi.com
In clinical trials and therapeutic drug monitoring, accurate measurement of plasma concentrations of melperone is essential. The use of a stable isotope-labeled internal standard, such as Melperone-d4, is the gold standard for quantitative mass spectrometry-based assays. Because Melperone-d4 is chemically identical to melperone but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency, allowing for highly accurate and precise quantification of the non-deuterated drug. nih.gov
Beyond its role as an internal standard for the parent drug, Melperone-d4 could also be used in biomarker discovery efforts. For instance, in studies aiming to identify metabolic biomarkers of treatment response, Melperone-d4 could be administered to patients, and the levels of its deuterated metabolites could be precisely quantified. This would provide a clear and unambiguous way to assess individual differences in drug metabolism and correlate them with clinical outcomes. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
